Piperazine, 1-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-4-methyl-, trihydrochloride
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Overview
Description
Piperazine, 1-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-4-methyl-, trihydrochloride is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several steps, including cyclization, substitution, and protection-deprotection strategies. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale reactions using readily available starting materials. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-4-methyl-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazolyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the thiazolyl group can produce thiazolidines.
Scientific Research Applications
Piperazine, 1-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-4-methyl-, trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of piperazine, 1-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-4-methyl-, trihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the paralysis of certain organisms . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: This compound has a hydroxyethyl group instead of the ethylthio and thiazolyl groups.
1-Ethylpiperazine: This compound features an ethyl group attached to the piperazine ring.
1-[2-(2-Hydroxyethoxy)ethyl]piperazine: This compound contains a hydroxyethoxyethyl group.
Uniqueness
Piperazine, 1-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-4-methyl-, trihydrochloride is unique due to the presence of both the ethylthio and thiazolyl groups, which confer distinct chemical properties and potential applications. These functional groups can enhance the compound’s reactivity and biological activity, making it a valuable molecule for various research and industrial purposes.
Properties
CAS No. |
89663-33-2 |
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Molecular Formula |
C13H26Cl3N3S2 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-ethylsulfanyl-4-methyl-5-[2-(4-methylpiperazin-1-yl)ethyl]-1,3-thiazole;trihydrochloride |
InChI |
InChI=1S/C13H23N3S2.3ClH/c1-4-17-13-14-11(2)12(18-13)5-6-16-9-7-15(3)8-10-16;;;/h4-10H2,1-3H3;3*1H |
InChI Key |
ORNJVSICVPHWGK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(S1)CCN2CCN(CC2)C)C.Cl.Cl.Cl |
Origin of Product |
United States |
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